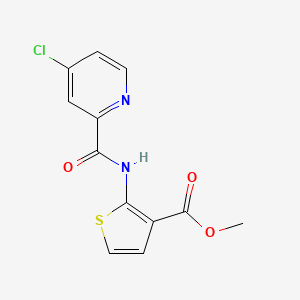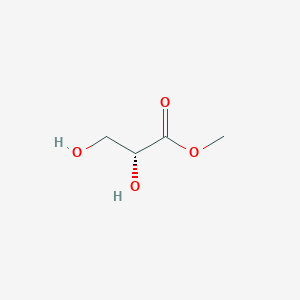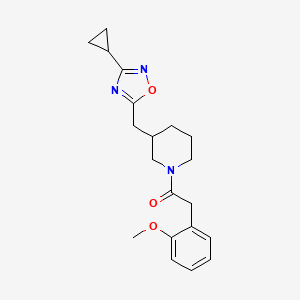
5-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring consists of sulfur and nitrogen atoms, which contribute to its aromatic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives often involves cyclization reactions. For example, a novel thiazole derivative can be produced by reacting substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . Another method involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of KOH to form 4-methylthio-5-acylthiazoles .
Industrial Production Methods
Industrial production methods for thiazole derivatives typically involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired product efficiently.
化学反応の分析
Types of Reactions
5-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid can undergo various types of reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic substitution can occur at the C-5 position, while nucleophilic substitution can occur at the C-2 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they typically involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
科学的研究の応用
5-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Medicine: Investigated for its potential use in developing new drugs with fewer side effects.
Industry: Used in the production of biocides, fungicides, dyes, and chemical reaction accelerators.
作用機序
The mechanism of action of 5-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate/block receptors in biological systems . For example, thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .
類似化合物との比較
Similar Compounds
1,3-Thiazole-4-carboxylic acid: Another thiazole derivative with similar chemical properties.
2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid: A compound with both thiazole and indole rings, showing unique biological activities.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: A thiadiazole derivative with potential antimicrobial activity.
Uniqueness
5-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid is unique due to its specific isobutyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-5(2)3-6-7(8(10)11)9-4-12-6/h4-5H,3H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSGEWXPSPLSGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(N=CS1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide](/img/structure/B2408445.png)



![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2408450.png)

![3,5-dichloro-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408453.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2408455.png)


![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2408462.png)

